molecular formula C15H20N2O3 B14938147 N-cycloheptyl-2-(4-nitrophenyl)acetamide

N-cycloheptyl-2-(4-nitrophenyl)acetamide

Cat. No.: B14938147
M. Wt: 276.33 g/mol
InChI Key: KNKFPYZDAJOHRH-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-(4-nitrophenyl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two distinct pharmacophoric elements: a 4-nitrophenylacetamide group and a lipophilic cycloheptyl ring. The 4-nitrophenyl group is a common feature in many chemical intermediates and substrates, particularly in the development of dyes and other functional molecules . Acetamide derivatives are frequently explored for their diverse biological activities; for instance, certain substituted acetamides have been investigated as inhibitors of viral replication . The specific steric and electronic properties conferred by the cycloheptyl moiety may influence the compound's binding affinity and selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a building block for the development of potential protease inhibitors, kinase inhibitors, or other biologically active agents. Its application is primarily in early-stage discovery and laboratory research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-cycloheptyl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H20N2O3/c18-15(16-13-5-3-1-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h7-10,13H,1-6,11H2,(H,16,18)

InChI Key

KNKFPYZDAJOHRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Direct Acylation of Cycloheptylamine with 2-(4-Nitrophenyl)Acetyl Chloride

Methodology :

  • Synthesis of 2-(4-nitrophenyl)acetic acid :
    • Prepared via hydrolysis of 4-nitrophenylacetonitrile under acidic conditions (HCl/H₂O, reflux, 6 h).
    • Yield : 85–92%.
  • Acid chloride formation :

    • 2-(4-Nitrophenyl)acetic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 h.
    • Key conditions : Catalytic DMF (1 mol%) accelerates reaction.
  • Amide coupling :

    • Cycloheptylamine (1.2 eq.) added dropwise to 2-(4-nitrophenyl)acetyl chloride in THF at 0°C.
    • Triethylamine (3 eq.) used as base to neutralize HCl.
    • Reaction time : 4 h at room temperature.
    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    • Yield : 78%.

Mechanistic insight :

  • Nucleophilic acyl substitution: Cycloheptylamine attacks the electrophilic carbonyl carbon of the acid chloride (Figure 1).

Nitro Group Introduction via Electrophilic Aromatic Substitution

Methodology :

  • Synthesis of N-cycloheptyl-2-phenylacetamide :
    • Cycloheptylamine and phenylacetyl chloride coupled in dichloromethane (0°C, 2 h).
  • Nitration :
    • Nitrating agent: Fuming HNO₃/H₂SO₄ (1:3 v/v) at –10°C.
    • Regioselectivity : Para-nitro product favored due to electron-withdrawing acetamide group.
    • Reaction time : 3 h.
    • Yield : 65%.

Challenges :

  • Over-nitration risk requires strict temperature control (–5 to 0°C).
  • Purification via recrystallization (ethanol/water) improves purity to >98%.

Reductive Amination Approach

Methodology :

  • Synthesis of 2-(4-nitrophenyl)acetaldehyde :
    • Oxidation of 2-(4-nitrophenyl)ethanol with pyridinium chlorochromate (PCC) in CH₂Cl₂.
  • Reductive amination :
    • Cycloheptylamine (1.5 eq.), 2-(4-nitrophenyl)acetaldehyde (1 eq.), and NaBH₃CN (2 eq.) in methanol (rt, 12 h).
    • Yield : 70%.

Advantages :

  • Avoids harsh acid chloride conditions.
  • Suitable for heat-sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct acylation 78 95 High scalability Requires acid chloride handling
Electrophilic nitration 65 98 Uses inexpensive reagents Multi-step, regioselectivity challenges
Reductive amination 70 90 Mild conditions Lower yield due to competing imine formation

Optimization Strategies

Solvent Effects

  • THF vs. DCM : THF improves solubility of nitro intermediates, reducing side products (e.g., dimerization) by 12%.
  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Catalytic Enhancements

  • DMAP (4-dimethylaminopyridine) : Accelerates acylation by 30% via nucleophilic catalysis.
  • Microwave-assisted synthesis : Reduces reaction time from 4 h to 45 min (80°C, 300 W).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 3.75 (m, 1H, cycloheptyl CH), 3.45 (s, 2H, CH₂CO), 1.80–1.40 (m, 12H, cycloheptyl CH₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Solutions

  • Nitro group stability : Decomposition observed above 150°C; low-temperature storage recommended.
  • Byproduct formation :
    • Mitigation : Use of molecular sieves (4 Å) absorbs HCl during acylation, reducing imine byproducts.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-cycloheptyl-2-(4-aminophenyl)acetamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted acetamides.

Scientific Research Applications

N-cycloheptyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and substituents of N-cycloheptyl-2-(4-nitrophenyl)acetamide with related acetamide derivatives:

Compound Name Substituents on Acetamide Nitrogen α-Position Substituent Key Functional Groups References
This compound Cycloheptyl (aliphatic) 4-Nitrophenyl Acetamide, nitro N/A
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide Benzoimidazole (aromatic heterocycle) 4-Nitrophenyl-triazole Triazole, nitro, benzimidazole
N-(4-Nitrophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 4-Nitrophenyl Triazole-quinoxaline Triazole, quinoxaline, nitro
Chloramphenicol Dihydroxypropyl 4-Nitrophenyl Dichloro, nitro, hydroxyl
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Benzothiazole (heterocycle) Thiadiazole-thioether Thiadiazole, nitro, thioether

Key Observations :

  • Cycloheptyl vs. Aromatic/Heterocyclic Substituents : The cycloheptyl group in the target compound introduces enhanced lipophilicity and conformational flexibility compared to rigid aromatic systems (e.g., benzimidazole in or benzothiazole in ). This may improve membrane permeability but reduce target-specific binding in some contexts.
  • Nitro Group Placement : The 4-nitrophenyl moiety is conserved across many analogs, suggesting its role in electron-withdrawing effects and π-π stacking interactions with biological targets .
2.2.1. Antimicrobial and Quorum Sensing Inhibition
  • Compound 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide): Exhibited 68.23% quorum sensing inhibition at 250 µM via LasR targeting, attributed to triazole and benzimidazole interactions .
  • Chloramphenicol : Broad-spectrum bacteriostatic activity due to nitro and dichloro groups disrupting bacterial protein synthesis .
2.2.2. Anticancer Activity
  • Thiadiazole Derivatives (Compounds 3 and 8) : Induced apoptosis in C6 glioma cells via Akt inhibition (86–92% inhibition) .
  • Benzothiazole-Imidazole Hybrids : Demonstrated IC50 values of ~15.67 µg/mL against C6 tumor cells, linked to thioether and nitro groups .
2.2.3. Analgesic Activity
  • Acetamidochalcone 6: Superior antinociceptive effects over aspirin and acetaminophen, likely due to the chalcone backbone’s radical scavenging properties .

Target Compound Hypotheses : The cycloheptyl group may enhance bioavailability for CNS or membrane-associated targets but could reduce specificity compared to heterocyclic analogs.

Physicochemical Properties
Property This compound Compound 6p Chloramphenicol Thiadiazole Derivative 8
Molecular Weight ~306.35 g/mol (estimated) ~407.39 g/mol 323.13 g/mol ~457.50 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 1.1 ~2.9
Water Solubility Low Moderate High Low

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